(5-Bromo-7-methyl-1H-indol-4-yl)methanol
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Overview
Description
Preparation Methods
The synthesis of (5-Bromo-7-methyl-1H-indol-4-yl)methanol typically involves the bromination of 7-methyl-1H-indole. One common method includes reacting 7-methyl-1H-indole with bromine in the presence of a base, such as sodium hydroxide, to introduce the bromine atom at the 5-position . The resulting 5-bromo-7-methyl-1H-indole is then subjected to a reduction reaction to convert the indole to the corresponding methanol derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(5-Bromo-7-methyl-1H-indol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
(5-Bromo-7-methyl-1H-indol-4-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Bromo-7-methyl-1H-indol-4-yl)methanol involves its interaction with specific molecular targets and pathways. As an indole derivative, it can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
(5-Bromo-7-methyl-1H-indol-4-yl)methanol can be compared with other indole derivatives, such as:
5-Bromo-7-methyl-1H-indole: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
7-Methyl-1H-indole: Another precursor, it lacks the bromine atom and has different reactivity and biological activity.
Indole-3-carbinol: A naturally occurring indole derivative with significant anticancer properties, it differs in its substitution pattern and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10BrNO |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
(5-bromo-7-methyl-1H-indol-4-yl)methanol |
InChI |
InChI=1S/C10H10BrNO/c1-6-4-9(11)8(5-13)7-2-3-12-10(6)7/h2-4,12-13H,5H2,1H3 |
InChI Key |
HHHXOWLUQHLBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)CO)Br |
Origin of Product |
United States |
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